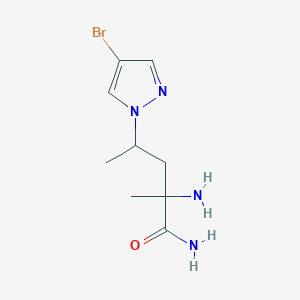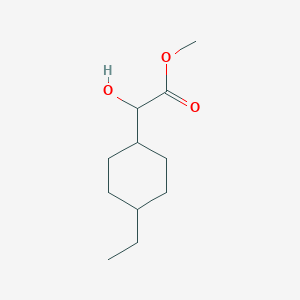
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with an ethyl group and a hydroxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in the presence of the acid catalyst, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: The major products include 2-(4-ethylcyclohexyl)-2-oxoacetic acid or 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid.
Reduction: The major product is 2-(4-ethylcyclohexyl)-2-hydroxyethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
科学的研究の応用
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyacetate moiety can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The cyclohexane ring provides structural stability and influences the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
- Methyl 2-cyclohexyl-2-hydroxyacetate
- Methyl 2-(4-methylcyclohexyl)-2-hydroxyacetate
- Methyl 2-(4-isopropylcyclohexyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is unique due to the presence of the ethyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H20O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10,12H,3-7H2,1-2H3 |
InChIキー |
MOOZHQIEHKMNIL-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


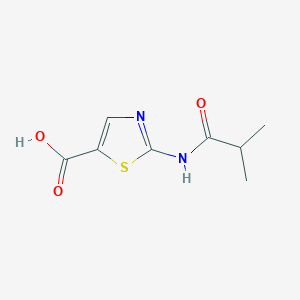
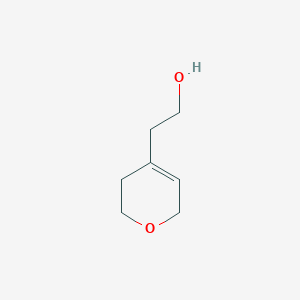
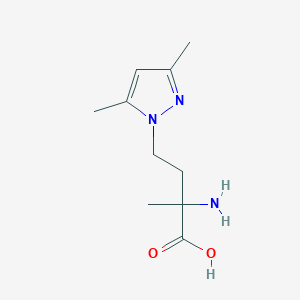
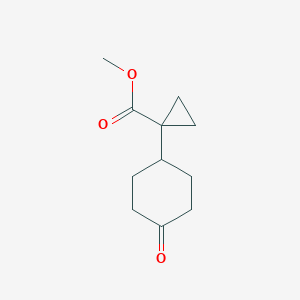
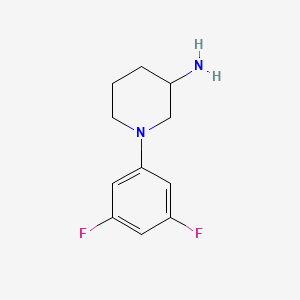
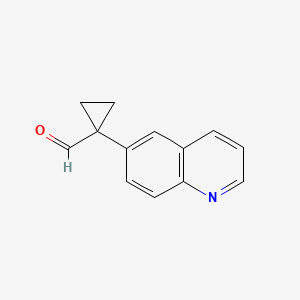
![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
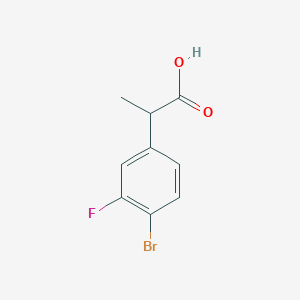
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

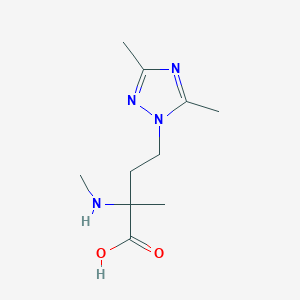
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)

